Cibaric acid

Description

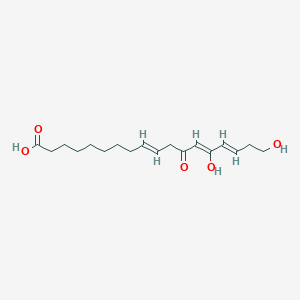

Structure

3D Structure

Properties

CAS No. |

130523-93-2 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(9Z,13Z,15E)-14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid |

InChI |

InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23)/b7-5-,12-9+,17-15- |

InChI Key |

LFTUCYCUYUJMJB-HNBCEUTISA-N |

SMILES |

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |

Isomeric SMILES |

C(CCC/C=C/CC(=O)/C=C(/C=C/CCO)\O)CCCC(=O)O |

Canonical SMILES |

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |

melting_point |

69.5-70.5°C |

physical_description |

Solid |

Synonyms |

14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid cibaric acid |

Origin of Product |

United States |

Advanced Methodologies for Cibaric Acid Isolation and Structural Elucidation

Isolation and Purification Techniques

The initial step in studying cibaric acid involves its extraction from fungal sources, followed by rigorous purification to isolate the compound from a complex mixture of other metabolites.

Chromatographic Strategies for this compound Separation

Chromatographic techniques are pivotal in the separation of this compound from other fatty acids and lipids. These methods leverage subtle differences in the physicochemical properties of molecules to achieve separation.

Silica (B1680970) Gel Chromatography: This technique is a cornerstone for the initial fractionation of the crude fungal extract. The separation on a silica gel column is based on the principle of adsorption chromatography, where compounds are separated based on their polarity.

Stationary Phase: Silica gel, a polar adsorbent, is used as the stationary phase.

Mobile Phase: A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically employed. Less polar compounds, having weaker interactions with the silica gel, elute first, while more polar compounds, like this compound with its hydroxyl and carboxylic acid groups, are retained longer and elute later. This allows for the effective separation of this compound from non-polar lipids.

Preparative High-Performance Liquid Chromatography (HPLC): Following initial purification by silica gel chromatography, preparative HPLC is employed for the final isolation of this compound to a high degree of purity. This technique offers higher resolution and efficiency compared to conventional column chromatography.

Stationary Phase: A reversed-phase C18 column is commonly used, where the stationary phase is non-polar.

Mobile Phase: A polar mobile phase, often a gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724), is utilized. In this setup, polar compounds elute earlier, while non-polar compounds are retained more strongly. The precise gradient conditions can be optimized to achieve baseline separation of this compound from closely related fatty acids.

Considerations for Extraction from Fungal Matrices

This compound has been reported in fungi such as Cantharellus cibarius. The extraction process from these fungal matrices is a critical first step and must be carefully considered to ensure a good yield of the target compound while minimizing degradation.

The process typically begins with the lyophilization (freeze-drying) of the fungal fruiting bodies to remove water. The dried material is then ground into a fine powder to increase the surface area for extraction. A solvent system, often a mixture of polar and non-polar solvents like chloroform (B151607) and methanol, is used to extract a broad range of lipids, including this compound. The resulting crude extract is then concentrated under reduced pressure to yield a residue that is ready for chromatographic purification.

Comprehensive Structural Characterization

Once isolated, the precise chemical structure of this compound, including its stereochemistry, is determined using a combination of powerful spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure and stereochemistry of organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. Key expected signals for this compound would include:

Protons on carbon atoms adjacent to hydroxyl groups.

Olefinic protons of the carbon-carbon double bonds, whose coupling constants can help determine the cis or trans geometry.

Protons alpha to the carbonyl and carboxyl groups.

The aliphatic chain protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Characteristic signals for this compound would include:

The carbonyl carbon of the ketone.

The carboxyl carbon.

Carbons bearing hydroxyl groups.

Olefinic carbons of the double bonds.

The aliphatic chain carbons.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's carbon skeleton and the position of functional groups. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, which is vital for determining the relative stereochemistry of the chiral centers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Ketone (C=O) | - | 190 - 215 |

| Hydroxyl (-CH-OH) | 3.5 - 4.5 | 60 - 80 |

| Olefinic (C=C-H) | 5.0 - 6.5 | 120 - 140 |

| Aliphatic (-CH₂-) | 1.2 - 2.5 | 20 - 40 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound (C₁₈H₂₈O₅).

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation would be expected to involve:

Loss of water (H₂O) from the hydroxyl groups.

Cleavage adjacent to the carbonyl group.

Decarboxylation (loss of CO₂).

Cleavage of the carbon-carbon bonds in the fatty acid chain.

Analysis of these fragment ions helps to confirm the presence and location of the various functional groups within the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Information Gained |

|---|---|---|

| Molecular Formula | C₁₈H₂₈O₅ | Elemental Composition |

| Exact Mass | 324.1937 | Confirms Molecular Formula |

| Key Fragment Ions (m/z) | [M-H₂O]⁺, [M-CO₂]⁺, [M-H₂O-CO₂]⁺ | Confirms presence of -OH and -COOH groups |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=O (Ketone) | 1710-1730 | Stretching |

| C=C (Alkene) | 1620-1680 | Stretching |

| C-O | 1050-1250 | Stretching |

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the hydroxyl, carbonyl, and carboxylic acid functional groups in the this compound molecule.

Ultraviolet (UV) Spectroscopy for Conjugation Assessment

Ultraviolet (UV) spectroscopy is a fundamental analytical technique used to investigate the electronic structure of molecules, and it is particularly valuable for assessing conjugated π electron systems within compounds like this compound. libretexts.org The principle of UV spectroscopy is based on the absorption of ultraviolet light by a molecule, which promotes an electron from a lower-energy orbital to a higher-energy one. libretexts.org In organic molecules, the most important absorptions are typically associated with the promotion of electrons from a π bonding orbital to a π* antibonding orbital (π → π* transitions). pressbooks.pub

Molecules containing conjugated systems—alternating single and multiple bonds—have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, they absorb light at longer wavelengths compared to molecules with isolated double bonds. pressbooks.pub The wavelength of maximum absorbance is denoted as λmax. The molecular structure of this compound, (9Z,13E,15E)-14,18-Dihydroxy-12-oxo-9,13,15-octadecatrienoic acid, contains a conjugated system consisting of three double bonds and a carbonyl group (an oxo group). lookchem.comnih.gov This extended chromophore is expected to absorb strongly in the UV region. pressbooks.pub

By analyzing the UV spectrum of a sample, researchers can confirm the presence of this conjugated system. The λmax value provides direct evidence for the extent of conjugation. Any modification to this system, such as saturation of a double bond or reaction at the carbonyl group, would lead to a predictable shift in the λmax, typically to a shorter wavelength (a hypsochromic or blue shift), indicating a less extensive conjugated system. This makes UV spectroscopy a powerful tool for confirming the identity of isolated this compound and for monitoring its chemical reactions. longdom.org

Detailed research findings from UV spectroscopic analysis are typically presented in a data table, summarizing the key absorption characteristics observed in different solvents.

Table 1: Representative UV Spectroscopic Data for this compound

This table presents representative data illustrating the expected UV absorption for a compound with the chromophore present in this compound. Actual experimental values may vary.

| Solvent | λmax (nm) | Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] | Electronic Transition |

| Ethanol | 278 | 25,000 | π → π |

| Hexane | 275 | 24,500 | π → π |

| Methanol | 277 | 25,200 | π → π* |

The intensity of the absorption, quantified by the molar absorptivity (ε), provides further information about the probability of the electronic transition. High molar absorptivity values, as shown in the representative data, are characteristic of highly probable π → π* transitions in extended conjugated systems.

Chemical Synthesis and Derivatization of Cibaric Acid

Retrosynthetic Strategies for Cibaric Acid Framework Construction

The retrosynthetic analysis of this compound typically involves breaking down the molecule into simpler, manageable precursors. A common strategy disconnects the carbon chain to identify key building blocks that can be efficiently coupled. For instance, the target molecule can be conceptually derived from a β-formyl-1,3-dithiane intermediate and a suitable alkyne or vinyl component researchgate.netresearchgate.net. This approach allows for the strategic assembly of the polyunsaturated and oxygenated framework, facilitating the introduction of stereochemical control at various stages of the synthesis researchgate.net.

Total Synthesis Approaches to this compound and its Key Intermediates

The total synthesis of this compound aims to construct its complex structure from readily available starting materials through a series of well-defined organic reactions. Key intermediates, such as specific dithiane derivatives, are crucial for enabling efficient coupling and stereoselective bond formation researchgate.netresearchgate.net.

Utilization of Specific Synthetic Building Blocks, e.g., Dithiane Derivatives

A pivotal intermediate in several synthetic routes to this compound is the β-formyl-1,3-dithiane derivative, specifically (2-(10-methoxycarbonyl-dec-2-yn)- researchgate.netresearchgate.netdithian-2-yl)-acetaldehyde (2) researchgate.netresearchgate.net. The dithiane moiety serves as a masked carbonyl group and a versatile building block, allowing for controlled nucleophilic additions and subsequent transformations. The synthesis of this key dithiane intermediate often begins with functionalized alkynes, such as those derived from 1,8-octanediol, which are then elaborated through a sequence of reactions including oxidation, esterification, and the addition of 1,3-propanedithiol (B87085) to an α,β-acetylenic aldehyde unit researchgate.netresearchgate.net.

Catalytic Transformations in Stereo- and Regioselective Synthesis, e.g., Rhodium(I)-Catalyzed Hydroacylation

Catalytic transformations play a critical role in achieving the desired stereochemistry and regioselectivity during the assembly of this compound. Rhodium(I)-catalyzed hydroacylation has been identified as a key coupling operation, where the β-formyl-dithiane intermediate can be combined with a suitable alkyne to generate the desired carbon-carbon bond and install specific unsaturation patterns researchgate.netresearchgate.net. Other catalytic methods, such as nickel/chromium-mediated alkenylation, have also been explored for attaching specific fragments to aldehyde groups researchgate.net.

Advanced Organic Reactions in this compound Assembly, e.g., Dess-Martin Periodinane Oxidation, Michael Addition, and Alkyne Hydrogenation

The construction of this compound's carbon skeleton relies on a repertoire of advanced organic reactions. Dess-Martin Periodinane (DMP) oxidation is frequently employed for the mild and selective conversion of alcohols to aldehydes, a crucial step in generating reactive intermediates for further coupling researchgate.netresearchgate.net. Michael addition reactions are utilized in the synthesis of key intermediates, such as the double Michael addition of 1,3-propanedithiol to an α,β-acetylenic aldehyde researchgate.net. Furthermore, stereoselective reduction of alkynes, for example, using nickel boride, is essential for controlling the geometry of the double bonds within the polyunsaturated chain researchgate.netresearchgate.net. Z-to-E enone isomerization is also a relevant transformation in constructing the specific olefin geometry found in this compound researchgate.net.

Preparation and Characterization of this compound Analogues and Derivatives

The synthetic strategies developed for this compound are designed to be adaptable for the preparation of various analogues and derivatives researchgate.net. These modifications allow for structure-activity relationship studies and the exploration of related compounds with potentially altered biological properties. Characterization of synthesized compounds, including this compound and its derivatives, is typically performed using a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside chromatographic methods like High-Performance Liquid Chromatography (HPLC) mdpi.comnih.gov.

Investigation of Cibaric Acid S Biological Activities and Mechanistic Pathways

Antimicrobial Activity Profile

Research indicates that cibaric acid exhibits a very weak antimicrobial activity. Studies have found that this compound, along with related compounds like 10-hydroxy-8-decenoic acid, possesses only marginal effects against microorganisms. researchgate.net, nih.gov While crude extracts of Cantharellus cibarius have demonstrated antimicrobial properties, the isolated this compound itself does not appear to be a potent agent in this regard. mdpi.com, researchgate.net Specific quantitative data, such as minimum inhibitory concentrations (MICs), for this compound against various bacterial or fungal strains are not prominently detailed in the available literature.

Cytotoxic Activity Evaluation and Cellular Responses

Similar to its antimicrobial profile, this compound has been characterized as having very weak cytotoxic activity. Studies investigating its effects on cell lines have reported minimal impact. researchgate.net, nih.gov While the broader Cantharellus cibarius mushroom has been explored for its cytotoxic potential, the isolated compound this compound does not appear to be a significant contributor to these effects based on current findings. mdpi.com

Antifeedant Efficacy and Ecological Role

This compound is formed in the fruit bodies of Cantharellus cibarius specifically in response to damage or injury. researchgate.net, nih.gov This induction upon damage suggests a role in the mushroom's defense mechanisms. Mushrooms, in general, have evolved chemical defense systems to protect themselves from various antagonists, including insect larvae. plos.org, chemistryviews.org, plos.org While specific studies detailing this compound's direct antifeedant efficacy against particular pests are limited, its formation upon injury points towards its involvement in the mushroom's protective strategies against herbivory or microbial invasion. The ecological role of such injury-induced compounds is to deter or inhibit potential threats, thereby safeguarding the organism.

Genotoxicity Assessment

The genotoxic potential of this compound has been evaluated using the Ames test, a standard assay for detecting mutagenicity. Studies have reported that this compound was found to be inactive in this assay. nih.gov The Ames test typically assesses a compound's ability to induce gene mutations in bacteria, and this compound did not demonstrate such activity. evotec.com, dovepress.com, bibliotekanauki.pl

Advanced Analytical Methodologies for Cibaric Acid Research

Chromatographic Separation and Detection Methods

Chromatography is the foundational technique for isolating cibaric acid from intricate mixtures, enabling its accurate detection and measurement. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) depends on the complexity of the sample and the required sensitivity.

Optimization of High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Optimizing HPLC methods is a critical step to ensure the accurate and reproducible analysis of this compound. researchgate.netdrawellanalytical.comatinary.commastelf.com This process involves the systematic adjustment of several key parameters to achieve optimal separation and peak resolution. atinary.com For the analysis of a fatty acid like this compound, a reversed-phase approach is commonly the most effective.

Key parameters for optimization include the selection of the stationary phase (column), the composition of the mobile phase, column temperature, and flow rate. drawellanalytical.com A C18 column is a frequent choice for its ability to separate non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to effectively separate this compound from other fatty acids with different polarities within a reasonable timeframe. UV detection is suitable for this compound due to the presence of conjugated double bonds in its structure, which absorb UV light at a characteristic wavelength.

Table 1: Typical HPLC Optimization Parameters for this compound Analysis

| Parameter | Typical Setting/Condition | Rationale for Optimization |

|---|---|---|

| Stationary Phase | Reversed-phase C18, C8 | Selection based on the hydrophobicity of this compound and potential interfering compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water (with 0.1% Formic Acid) | Adjusting the organic-to-aqueous ratio and pH affects retention time and selectivity. mastelf.com |

| Elution Mode | Gradient | Provides better resolution for complex samples containing compounds with a wide range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Optimized to balance analysis time with separation efficiency. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can improve peak shape and reproducibility. |

| Detection | UV-Vis (Diode Array Detector) | Allows for the selection of the optimal wavelength for this compound detection and purity assessment. |

Applications of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Complex Mixtures

For analyzing this compound in highly complex samples such as biological fluids or plant extracts, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity. nih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks and faster analysis times compared to conventional HPLC.

The coupling of UPLC with MS/MS provides an exceptionally high degree of selectivity and sensitivity. After separation by UPLC, the this compound molecules are ionized (e.g., through electrospray ionization - ESI) and enter the mass spectrometer. In the tandem MS setup, a specific precursor ion corresponding to the mass of this compound is selected and then fragmented to produce a unique pattern of product ions. This specific fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification and quantification of this compound, even at trace levels in the presence of numerous other compounds. nih.gov

Spectroscopic and Spectrometric Quantification

Spectroscopic and spectrometric techniques are indispensable for the structural verification and precise quantification of this compound, providing data that is often complementary to chromatographic analysis.

Quantitative NMR Spectroscopy for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the absolute purity and concentration of this compound without the need for an identical reference standard. bwise.krkoreascience.krnih.gov This technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. bwise.kr

In a typical ¹H qNMR experiment, a known amount of a certified internal standard is added to a precisely weighed sample of this compound. koreascience.kr By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a signal from the internal standard, the exact concentration and purity of the this compound can be calculated. acs.org The non-destructive nature of qNMR allows the sample to be recovered for further experiments.

High-Resolution Mass Spectrometry for Trace Analysis and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is a key technology for the detection of this compound at trace levels and for its inclusion in broader metabolomics studies. mdpi.com Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide extremely high mass accuracy (typically below 5 ppm). mdpi.comnih.gov

This high accuracy allows for the determination of the elemental composition of an ion from its exact mass, which is crucial for confirming the identity of this compound and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different atomic compositions). nih.gov In metabolomics, HRMS can be used to screen for this compound and its potential metabolites within complex biological samples, providing insights into its metabolic pathways and biological roles. researchgate.net

Comparative Analytical Studies of Fatty Acid Profiles in Natural Sources

The standard procedure involves the extraction of total lipids from the source material, followed by a derivatization step, most commonly transesterification, to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). mdpi.comnih.gov The FAMEs mixture is then injected into the GC, where the different fatty acids are separated based on their boiling points and polarity. The subsequent MS analysis allows for the positive identification of each fatty acid based on its unique mass spectrum, while a FID provides accurate quantification. researchgate.netnih.gov By comparing the relative abundance of this compound in the fatty acid profiles of different sources, researchers can select the most promising candidates for extraction and further study. mdpi.com

Table 2: Techniques for Comparative Fatty Acid Profiling

| Analytical Technique | Derivatization Required | Information Provided | Advantages |

|---|---|---|---|

| GC-MS | Yes (e.g., FAMEs) | Identification and quantification of individual fatty acids. nih.gov | High resolution for complex mixtures, provides structural information. |

| GC-FID | Yes (e.g., FAMEs) | Quantification of individual fatty acids. | Robust, highly quantitative over a wide dynamic range. |

| LC-MS | No | Identification and quantification of free fatty acids. rsc.org | Suitable for non-volatile or thermally labile fatty acids. |

Theoretical and Computational Studies on Cibaric Acid

Quantum Chemical Investigations of Cibaric Acid Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to investigate the electronic structure of molecules. These studies can reveal key properties like the distribution of electron density, molecular orbital energies (e.g., HOMO-LUMO gap), dipole moments, and electrostatic potentials nih.govbiorxiv.orgnih.govarxiv.orgnih.gov. Such information is vital for predicting a molecule's reactivity, including its susceptibility to electrophilic or nucleophilic attack, potential reaction mechanisms, and stability.

Research Findings: Specific quantum chemical investigations detailing the electronic structure and reactivity of this compound were not found in the provided search results. Therefore, no detailed research findings or specific calculated properties for this compound in this area can be reported.

Data Table Potential: A data table for this section would typically present calculated electronic properties such as HOMO/LUMO energies, charge distribution (e.g., Mulliken charges), dipole moment, and various reactivity indices (e.g., Fukui functions). However, such specific data for this compound is not available from the current literature search.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules in a system, MD can provide insights into conformational flexibility, preferred three-dimensional structures, and how molecules interact with their environment (e.g., solvent, biological membranes, or binding partners) dnu.dp.uaunipi.itsydney.edu.aunih.govdiva-portal.orgchemrxiv.org. Key metrics derived from MD simulations include root-mean-square deviation (RMSD) to track structural stability, radius of gyration (Rg) to assess compactness, and analysis of intermolecular forces.

Research Findings: No specific molecular dynamics simulations focused on the conformational analysis or detailed interaction studies of this compound were identified in the reviewed literature.

Data Table Potential: A data table for MD simulations of this compound would typically include parameters such as stable conformational states identified, root-mean-square deviation (RMSD) values over simulation time, radius of gyration (Rg), and potentially calculated interaction energies with specific molecules or environments. This data is not currently available for this compound.

In Silico Prediction of Biological Target Interactions and Binding Affinity

In silico methods, including molecular docking, pharmacophore modeling, and machine learning-based approaches, are widely used to predict how a molecule might interact with biological targets (e.g., proteins, enzymes) and to estimate its binding affinity dnu.dp.ua. These techniques are instrumental in drug discovery and lead optimization, helping to identify potential therapeutic targets and understand mechanisms of action.

Research Findings: While this compound is known to possess certain bioactivities like antimicrobial and antifeedant effects researchgate.net, specific computational studies predicting its precise biological targets or quantifying its binding affinities to these targets were not found in the provided search results.

Data Table Potential: A data table for in silico target prediction would typically list predicted biological targets, associated binding scores (e.g., docking scores in kcal/mol, predicted IC50 values), and potentially key interaction residues or pharmacophore features. Such specific predictive data for this compound is not available.

Computational Approaches to Biosynthetic Pathway Elucidation and Isotope Labeling Studies

Computational methods play a significant role in understanding metabolic pathways by reconstructing potential routes, identifying key enzymes, and analyzing the flux of metabolites. Stable isotope labeling studies, often coupled with mass spectrometry, are experimental techniques that can be computationally analyzed to trace the incorporation of labeled precursors into metabolic intermediates, thereby elucidating biosynthetic pathways.

Research Findings: The scientific literature does not currently contain specific computational studies that elucidate the biosynthetic pathway of this compound or utilize isotope labeling experiments in conjunction with computational analysis to map its metabolic origin.

Data Table Potential: A data table for this section could potentially list proposed intermediates in the biosynthetic pathway of this compound, identify key enzymes involved, or present data from isotope labeling experiments showing the incorporation patterns of labeled atoms into various intermediates. However, this specific data for this compound is not available.

Compound List

this compound

Future Research Directions and Unresolved Questions in Cibaric Acid Science

Detailed Elucidation of Enzyme-Catalyzed Biosynthetic Steps

A pivotal unresolved question is the precise biosynthetic pathway of cibaric acid. It is known to be formed enzymatically when the fruit bodies of Cantharellus cibarius are damaged, suggesting it is a product of an injury-response mechanism. acs.org However, the specific enzymes and the sequence of biochemical reactions that convert a likely fatty acid precursor into the final complex structure of this compound are entirely unknown.

Future research must focus on identifying and characterizing the enzymes involved. This would likely include a cascade of enzymes such as lipoxygenases, hydroperoxide lyases, and isomerases, which are commonly involved in the formation of oxidized fatty acids (oxylipins) in other organisms.

Key Research Objectives:

Identification of Precursors: Determining the initial fatty acid substrate (e.g., linoleic or linolenic acid) from which this compound is derived.

Enzyme Discovery: Using transcriptomics and proteomics on damaged versus intact mushroom tissue to identify candidate enzymes whose expression is upregulated upon injury.

In Vitro Reconstruction: Expressing these candidate enzymes recombinantly and testing their ability to perform the proposed biosynthetic steps in vitro to confirm their function.

Development of Chemoenzymatic or Biotechnological Synthesis Routes

Currently, access to this compound is limited to its extraction from a natural source, which is often inefficient. While approaches toward a total chemical synthesis of the this compound skeleton have been reported, these multi-step processes can be complex and may not be economically viable for producing larger quantities. researchgate.net The development of more efficient and sustainable synthesis methods is crucial for enabling further research.

Chemoenzymatic and biotechnological routes offer promising alternatives. These approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis or utilize engineered microorganisms to produce the compound from simple feedstocks. nih.gov

Potential Development Strategies:

Chemoenzymatic Synthesis: Employing isolated enzymes (identified through biosynthetic studies) to perform specific, challenging chemical transformations (e.g., stereoselective oxidations) on a chemically synthesized intermediate. This can reduce the number of steps and improve yield and purity.

Biotechnological Production: Engineering a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, by introducing the genes for the this compound biosynthetic pathway. This would allow for scalable production via fermentation. nih.govscienceopen.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

This compound has been reported to possess weak antimicrobial and antifeedant properties. researchgate.net To explore its potential for development into more potent agents, comprehensive Structure-Activity Relationship (SAR) studies are essential. Such studies involve the systematic modification of the this compound structure to identify which functional groups are critical for its biological activity. As of now, no SAR studies on this compound have been published.

Future research would require the synthesis of a library of this compound derivatives. Modifications could target key structural features:

The carboxylic acid group (e.g., esterification, amidation).

The hydroxyl groups (e.g., removal, esterification, etherification).

The ketone group (e.g., reduction to an alcohol).

The double bonds within the carbon chain (e.g., reduction, isomerization).

Each derivative would then be tested in bioassays to determine how the modification affects its antimicrobial and antifeedant potency. The resulting data would be invaluable for designing new analogues with enhanced activity. nih.govmdpi.commdpi.com

| Structural Target for Modification | Type of Modification | Rationale |

|---|---|---|

| Carboxylic Acid (C1) | Esterification, Amidation | Investigate the role of the acidic proton and polarity in target interaction. |

| Ketone (C12) | Reduction to alcohol | Determine the importance of the carbonyl group for activity. |

| Hydroxyl Groups (C14, C18) | Removal, Esterification | Assess the role of hydrogen bonding and steric bulk at these positions. |

| Alkene Bonds (C9, C13, C15) | Reduction (hydrogenation) | Evaluate the importance of chain rigidity and conformation. |

Advanced Mechanistic Investigations of Weakly Active Biological Properties

While this compound's antimicrobial and antifeedant activities are noted, the molecular mechanisms behind these effects are completely unknown. Understanding how this compound interacts with target organisms at a molecular level is a critical unresolved question.

Antimicrobial Mechanism: Future studies should investigate if this compound acts similarly to other antimicrobial fatty acids. researchgate.net Potential mechanisms to explore include:

Membrane Disruption: Assessing whether it integrates into bacterial or fungal cell membranes, causing a loss of integrity and leakage of cellular contents. oilcocos.commdpi.com

Enzyme Inhibition: Screening for inhibitory effects against essential metabolic enzymes within the target microbes.

Metabolic and Oxidative Stress: Investigating if it alters cellular metabolism or induces oxidative stress, leading to growth inhibition. nih.gov

Antifeedant Mechanism: Research into the antifeedant properties should focus on its effects on insect physiology and behavior. mdpi.com Key investigations would include:

Gustatory Receptor Interaction: Using electrophysiological techniques to determine if this compound stimulates or blocks taste receptors on insect mouthparts, leading to feeding deterrence. mdpi.comsemanticscholar.org

Post-Ingestive Effects: Determining if the antifeedant activity is due to negative post-ingestive feedback, such as gut discomfort or toxicity.

Overcoming Challenges in Natural Product Isolation and Yield Optimization

The isolation of this compound from Cantharellus cibarius faces challenges common to many natural products, including low natural abundance and the potential for degradation during extraction. researchgate.net Because it is formed in response to injury, its concentration may be variable and transient, making consistent and high-yield extraction difficult.

Future research should aim to develop optimized and standardized extraction protocols. This involves a systematic evaluation of various parameters to maximize the yield and purity of the isolated compound. mdpi.comresearchgate.net

Areas for Optimization Research:

Extraction Solvents: Testing a range of solvents with varying polarities to find the most efficient one for this compound.

Extraction Techniques: Comparing conventional methods with advanced techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE).

Purification Methods: Developing robust chromatographic methods to efficiently separate this compound from the complex chemical matrix of the mushroom extract.

Post-Harvest Handling: Investigating how the timing and method of tissue damage prior to extraction affect the final yield of the compound.

Exploration of this compound in Broader Biological and Ecological Contexts

The specific role of this compound in the life of Cantharellus cibarius is an open and intriguing question. Its formation as a wound-activated compound strongly suggests a role in chemical defense. researchgate.net Chanterelle mushrooms are notably resistant to insect larvae and other pests, and this compound, along with other compounds, is likely a key component of this defense system.

Future ecological studies could provide context to its biological activity. This research would move beyond laboratory assays to understand the compound's function in a natural setting.

Proposed Ecological Studies:

Pest and Pathogen Interactions: Testing the effects of purified this compound on natural pests and microbial pathogens of C. cibarius.

Synergistic Effects: Investigating whether this compound acts synergistically with other metabolites produced by the mushroom to create a more potent defensive cocktail. researchgate.net

Distribution in Fungal Kingdom: Screening other related fungal species for the presence of this compound or similar compounds to understand its evolutionary distribution.

By systematically addressing these unresolved questions, the scientific community can build a comprehensive understanding of this compound, potentially unlocking new applications in medicine, agriculture, and biotechnology.

Q & A

Q. What are the established methods for synthesizing Cibaric acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis protocols for dicarboxylic acids like this compound typically involve controlled carboxylation or oxidation reactions. For example, optimizing molar ratios of reactants (e.g., using stoichiometric catalysts like PtO₂) and temperature gradients (e.g., 80–120°C) can enhance yield . Characterization should follow IUPAC guidelines, including melting point analysis, NMR spectroscopy for structural confirmation (e.g., δ 2.4–2.6 ppm for methylene protons in dicarboxylates), and HPLC for purity assessment (>98% by area normalization) . Document reaction parameters (e.g., solvent polarity, inert gas environment) to ensure reproducibility .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound’s structural properties?

- Methodological Answer : Use deuterated solvents (e.g., D₂O or DMSO-d₆) to minimize interference in NMR spectra. For IR, focus on carboxylate stretching bands (1600–1700 cm⁻¹) and hydrogen-bonding patterns . Assign peaks using reference libraries (e.g., SDBS or NIST Chemistry WebBook) and validate against synthetic intermediates to confirm functional group integrity . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental controls are critical when assessing this compound’s stability under varying storage conditions?

- Methodological Answer : Design stability studies with accelerated degradation protocols (e.g., 40°C/75% relative humidity for 6 months) and monitor via TLC or mass spectrometry. Include controls for photodegradation (UV light exposure) and hydrolytic degradation (aqueous buffers at pH 2–12). Use statistical tools (e.g., ANOVA) to assess significance of degradation pathways .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., keto-enol tautomerism) influence this compound’s reactivity in catalytic systems?

- Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations to map energy barriers for tautomeric interconversion. Compare experimental rate constants (e.g., via stopped-flow spectroscopy) with computational models (Gaussian 16, B3LYP/6-31G*) to identify dominant pathways . Validate using isotopic labeling (¹³C or ²H) to trace proton transfer steps .

Q. What computational approaches are suitable for modeling this compound’s interactions in enzymatic systems, and how do they compare to empirical data?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes like dehydrogenases. Calibrate force fields (e.g., CHARMM36) using crystallographic data of enzyme-ligand complexes. Compare simulated binding energies with ITC (isothermal titration calorimetry) results to assess accuracy . Address discrepancies by refining solvation models or entropy corrections .

Q. How should researchers address discrepancies between theoretical predictions and experimental observations in this compound’s behavior under varying pH conditions?

- Methodological Answer : Conduct contradiction analysis by isolating variables (e.g., ionic strength, counterion effects). Use multivariate regression to identify confounding factors. Replicate experiments with stricter controls (e.g., argon-purged buffers) and validate instrumentation (e.g., pH meter calibration). Publish negative results to inform mechanistic refinements .

Q. What strategies ensure robust statistical validation of this compound’s bioactivity in cell-based assays?

- Methodological Answer : Use orthogonal assays (e.g., MTT for viability, ROS detection via DCFH-DA) to cross-verify bioactivity. Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% confidence intervals. Include sham-treated controls and blinded data analysis to minimize bias .

Methodological Considerations

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, crystallographic data, and simulation trajectories in repositories like Zenodo or ChemRxiv .

- Ethical Compliance : Adhere to ACS ethical guidelines for reporting synthetic protocols and avoiding data fabrication .

- Literature Synthesis : Use systematic reviews (PRISMA framework) to map knowledge gaps, prioritizing studies with rigorous controls and peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.